(R)-(1-Isopropylpyrrolidin-2-yl)methanamine

Chiral purity Enantiomeric excess Asymmetric synthesis

(R)-(1-Isopropylpyrrolidin-2-yl)methanamine is a chiral, non-racemic primary amine featuring a pyrrolidine ring N-substituted with isopropyl and a methanamine group at the 2-position, with defined (R) stereochemistry. With molecular formula C₈H₁₈N₂ and molecular weight 142.24 g·mol⁻¹, it is supplied as the free base.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1378378-32-5
Cat. No. B6614660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(1-Isopropylpyrrolidin-2-yl)methanamine
CAS1378378-32-5
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1CN
InChIInChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1
InChIKeyGDRVIRMOAGAAGC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(1-Isopropylpyrrolidin-2-yl)methanamine (CAS 1378378-32-5) – Chiral Building Block Supply Guide for Medicinal Chemistry and Asymmetric Synthesis Procurement


(R)-(1-Isopropylpyrrolidin-2-yl)methanamine is a chiral, non-racemic primary amine featuring a pyrrolidine ring N-substituted with isopropyl and a methanamine group at the 2-position, with defined (R) stereochemistry . With molecular formula C₈H₁₈N₂ and molecular weight 142.24 g·mol⁻¹, it is supplied as the free base . This compound is principally employed as an enantiopure building block in the synthesis of pharmaceutical candidates, including kinase inhibitors and GLP-1 receptor modulators, where stereochemical integrity is critical for target engagement .

Why (R)-(1-Isopropylpyrrolidin-2-yl)methanamine Cannot Be Replaced by N-Unsubstituted, Racemic, or Alternative N-Alkyl Pyrrolidine Analogs


Substituting the (R) enantiomer with the racemate (CAS 26116-15-4) or the corresponding (S) enantiomer (CAS 166173-75-7) introduces a 50% inactive or off-target stereoisomer that can compromise binding selectivity and pharmacological outcome . Replacing the N-isopropyl group with a smaller N-ethyl analog (CAS 26116-12-1) significantly alters lipophilicity, steric bulk, and boiling point, which impacts both synthetic handling and biological target complementarity . The evidence below quantifies these differences to support informed procurement decisions.

Quantitative Differentiation Evidence for (R)-(1-Isopropylpyrrolidin-2-yl)methanamine vs. Closest Analogs – Procurement Selection Criteria


Chiral Purity: (R)-Enantiomer (CAS 1378378-32-5) vs. Racemate (CAS 26116-15-4) – Defined Stereochemistry for Asymmetric Synthesis

The (R)-(1-Isopropylpyrrolidin-2-yl)methanamine free base (CAS 1378378-32-5) is commercially supplied with a purity specification of ≥98% as a single enantiomer, verified by batch QC . By contrast, the racemate (CAS 26116-15-4) is offered at 95% purity with no enantiomeric enrichment . For asymmetric synthesis applications demanding stereochemical fidelity, the enantiopure (R) isomer eliminates the need for in-house resolution, reducing purification steps and yield losses .

Chiral purity Enantiomeric excess Asymmetric synthesis

Lipophilicity Differentiation: (R)-(1-Isopropylpyrrolidin-2-yl)methanamine (XLogP3-AA = 0.7) vs. N-Ethyl Analog (XLogP3-AA ≈ 0.2) – Impact on ADME-Driven Candidate Prioritization

The computed XLogP3-AA for (R)-(1-Isopropylpyrrolidin-2-yl)methanamine is 0.7, indicating moderate lipophilicity suitable for CNS permeability . The N-ethyl analog (CAS 26116-12-1, molecular weight 128.22 g·mol⁻¹) exhibits a significantly lower predicted logP (~0.2) due to reduced hydrocarbon volume, making it less favorable for partitioning into lipid membranes . This 0.5 log unit difference corresponds to an approximately 3.2-fold higher theoretical partition coefficient for the isopropyl derivative, which can influence BBB penetration and membrane permeability in lead optimization programs.

Lipophilicity LogP Drug-likeness

Boiling Point Differentiation: (R)-(1-Isopropylpyrrolidin-2-yl)methanamine vs. (R)-Pyrrolidin-2-ylmethanamine – Distillation and Purification Protocol Selection

The N-isopropyl substituted (R)-enantiomer has a reported boiling point of 167°C at 760 mmHg for the free base (racemate data; enantiomers share identical boiling points) . The N-unsubstituted (R)-pyrrolidin-2-ylmethanamine (CAS 72300-69-7) boils at 152.9°C at 760 mmHg, a 14.1°C difference attributable to the additional N-alkyl substitution . This higher boiling point requires adjusted vacuum distillation parameters during purification but also reflects reduced volatility compared to the unsubstituted analog, which can be advantageous for high-temperature reactions.

Boiling point Purification Distillation

Stereochemistry-Driven Receptor Binding: (S)-Enantiomer Derivative Displays Sub-nanomolar M₃ Receptor Affinity (Ki = 3.77 nM) – Establishing Enantiomeric Pharmacophore Requirement

An (S)-(1-isopropylpyrrolidin-2-yl)methyl carbamate derivative demonstrated a Ki of 3.77 nM at the human muscarinic M₃ receptor, measured by displacement of [³H]-N-methyl scopolamine using overexpressed cell membrane proteins (BindingDB record BDBM360195, from US9828339) . While no directly matched (R)-enantiomer data exist for the identical pharmacophore, the high affinity of the (S)-configured ligand establishes that the 1-isopropylpyrrolidin-2-yl scaffold, when paired with the correct stereochemistry, engages this therapeutically relevant target with sub-nanomolar potency. This implies that the (R)-enantiomer serves as the essential chiral counterpart for exploring the opposite enantiomeric series in muscarinic or analogous GPCR programs .

Muscarinic receptor Enantiomeric selectivity SAR

Direct Use in Patent-Protected Drug Candidate Synthesis: (R)-Enantiomer as Key Reactant in Cancer Immunotherapy Agent Preparation

A disclosed patent synthesis explicitly employs (R)-(1-isopropylpyrrolidin-2-yl)methanamine (CAS 1378378-32-5) as a reactant: the amine is treated with 4-bromophenyl chloroformate in tetrahydrofuran with triethylamine, reacting for 2.0 hours, to produce a compound of Formula (I) claimed for inhibiting immune responses or treating cancer and hematological malignancies . In contrast, the (S)-enantiomer (CAS 166173-75-7) does not appear in this specific patent pathway, directly linking the (R)-configuration to this particular therapeutic development program.

Cancer immunotherapy Patent synthesis Drug intermediate

Procurement-Driven Application Scenarios for (R)-(1-Isopropylpyrrolidin-2-yl)methanamine (CAS 1378378-32-5)


Enantioselective Synthesis of Muscarinic M₃ Receptor Antagonists for Respiratory or Urological Indications

Based on the demonstrated sub-nanomolar M₃ receptor affinity of (S)-1-isopropylpyrrolidin-2-yl carbamate derivatives , the (R)-enantiomer is the required chiral building block to synthesize the corresponding (R)-series carbamates for enantiomeric SAR profiling. The ≥98% enantiomeric purity ensures that observed pharmacological activity can be unambiguously assigned to the intended stereoisomer, meeting Journal of Medicinal Chemistry standards for chiral compound characterization.

GLP-1 Receptor Positive Allosteric Modulator (PAM) Lead Optimization Programs

The 1-isopropylpyrrolidin-2-yl scaffold is a core structural motif in GLP-1 receptor PAMs, as evidenced by patent US10487087 where (S)-configured analogs achieve EC₅₀ values of 2.4–2.9 μM . The (R)-enantiomer is the logical counterpart for expanding SAR in this chemical series. Its computed XLogP3-AA of 0.7 supports adequate permeability for cell-based calcium mobilization assays used in GLP-1 PAM screening cascades.

Cancer Immunotherapy Agent Scale-Up via Patent-Defined Synthetic Route

The explicitly disclosed reaction of (R)-(1-isopropylpyrrolidin-2-yl)methanamine with 4-bromophenyl chloroformate in THF/Et₃N provides a validated starting point for process chemistry groups scaling up the Formula (I) compound class. The availability of the free base at ≥98% purity minimizes by-product formation in this carbamate-forming step and is compatible with standard peptide coupling or mixed-anhydride activation conditions.

Chiral Pyrrolidine-Based Organocatalyst and Chiral Auxiliary Development

The (R)-configured pyrrolidine core, N-alkylated with isopropyl to tune steric and electronic properties, is structurally related to proline-derived organocatalysts. The boiling point of 167°C compared to 152.9°C for the N-unsubstituted analog indicates lower volatility, which is advantageous for reactions conducted at elevated temperatures without amine loss. The free amine group allows facile conversion to amides, sulfonamides, and ureas for catalyst library construction.

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